6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride
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Overview
Description
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C8H3Cl2F5 It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from a palladium catalyst to form a new Pd–C bond with electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds, thereby affecting various biochemical pathways that rely on these bonds .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds, thereby influencing the structure and function of various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method includes the following steps:
Starting Material: Benzyl chloride.
Chlorination: Introduction of a chlorine atom at the 6th position using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Fluorination: Introduction of fluorine atoms at the 2nd and 3rd positions using fluorinating agents like hydrogen fluoride (HF) or sulfur tetrafluoride (SF4).
Trifluoromethylation: Introduction of the trifluoromethyl group at the 4th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The benzyl chloride moiety can be oxidized to the corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of benzyl amines, benzyl ethers, or benzyl thioethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with an amine group instead of a benzyl chloride moiety.
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride: Similar in structure but with additional fluorine atoms.
Uniqueness
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its electrophilic nature and stability, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)-3,4-difluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5/c9-2-3-5(10)1-4(8(13,14)15)7(12)6(3)11/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNUECWBCHSTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)CCl)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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